N-1,3-benzodioxol-5-yl-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide
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Overview
Description
“N-1,3-benzodioxol-5-yl-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide” is a synthetic organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-1,3-benzodioxol-5-yl-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of acidic or basic catalysts.
Introduction of the benzodioxole group: This step may involve the reaction of the imidazole intermediate with benzodioxole derivatives under suitable conditions.
Attachment of the nitrobenzyl group: This can be done through nucleophilic substitution reactions, where the imidazole derivative reacts with nitrobenzyl halides.
Formation of the carboxamide group: This step may involve the reaction of the imidazole derivative with carboxylic acid derivatives or their activated forms (e.g., acid chlorides or anhydrides).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“N-1,3-benzodioxol-5-yl-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, strong acids or bases, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might lead to the formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-1,3-benzodioxol-5-yl-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide” would depend on its specific biological target. Generally, imidazole derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Inhibition of enzyme activity: By binding to the active site or allosteric site of enzymes.
Receptor modulation: By acting as an agonist or antagonist at specific receptors.
DNA/RNA interaction: By intercalating into nucleic acids and affecting their function.
Comparison with Similar Compounds
Similar Compounds
1H-imidazole-4-carboxamide derivatives: These compounds share the imidazole core and carboxamide group.
Benzodioxole derivatives: Compounds with the benzodioxole moiety, known for their diverse biological activities.
Nitrobenzyl derivatives: Compounds containing the nitrobenzyl group, often studied for their reactivity and biological effects.
Uniqueness
“N-1,3-benzodioxol-5-yl-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide” is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity for specific applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-[(4-nitrophenyl)methyl]imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5/c23-18(20-13-3-6-16-17(7-13)27-11-26-16)15-9-21(10-19-15)8-12-1-4-14(5-2-12)22(24)25/h1-7,9-10H,8,11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOGZWPHCBMDNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CN(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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